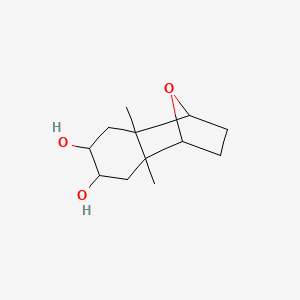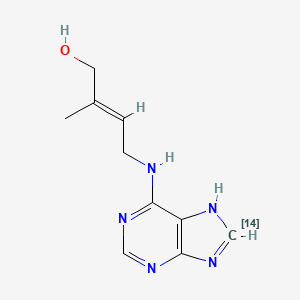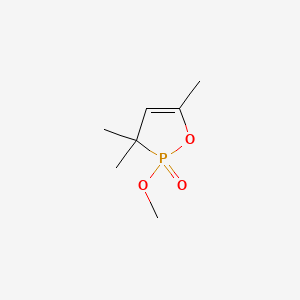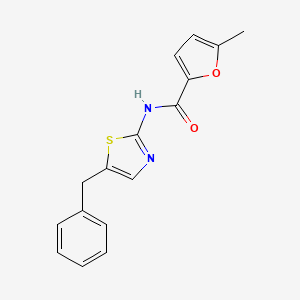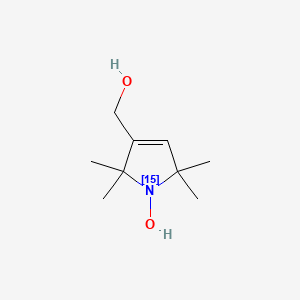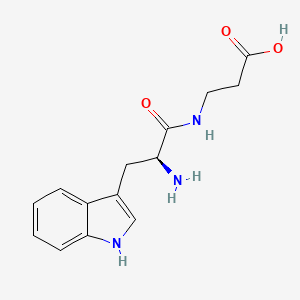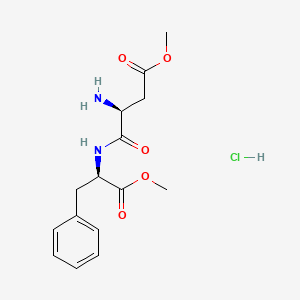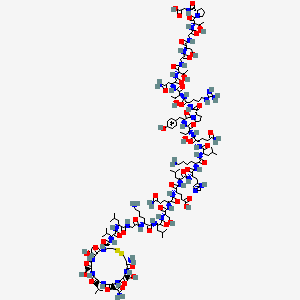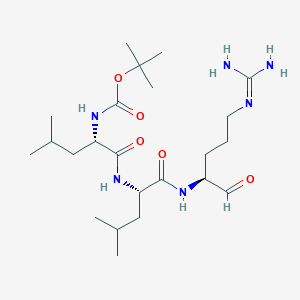
tert-butyl (S)-1-((S)-1-((S)-5-guanidino-1-oxopentan-2-ylamino)-4-methyl-1-oxopentan-2-ylamino)-4-methyl-1-oxopentan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Boc-Deacetylleupeptin, also known as Nα-t-Boc-Leu-Leu-Arg-al, is a synthetic peptide derivative. It is a modified form of leupeptin, a naturally occurring protease inhibitor. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Boc-Deacetylleupeptin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The Boc group is introduced to protect the amino groups during the synthesis process. The reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of alpha-Boc-Deacetylleupeptin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of robust resins and optimized reaction conditions are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Boc-Deacetylleupeptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Alpha-Boc-Deacetylleupeptin has a wide range of applications in scientific research:
Mécanisme D'action
Alpha-Boc-Deacetylleupeptin exerts its effects by inhibiting proteases, enzymes that break down proteins. The Boc group protects the amino terminus, allowing the compound to interact with the active site of proteases, thereby preventing substrate binding and subsequent protein degradation . The molecular targets include serine and cysteine proteases, which are involved in various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Leupeptin: Another derivative with a different protecting group, used in similar applications but with different stability and solubility profiles.
Uniqueness
Alpha-Boc-Deacetylleupeptin stands out due to its enhanced stability and solubility, making it more suitable for various research and industrial applications. The presence of the Boc group also allows for selective deprotection under mild acidic conditions, providing greater control over the synthesis process .
Propriétés
Formule moléculaire |
C23H44N6O5 |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C23H44N6O5/c1-14(2)11-17(19(31)27-16(13-30)9-8-10-26-21(24)25)28-20(32)18(12-15(3)4)29-22(33)34-23(5,6)7/h13-18H,8-12H2,1-7H3,(H,27,31)(H,28,32)(H,29,33)(H4,24,25,26)/t16-,17-,18-/m0/s1 |
Clé InChI |
DBKWAMISRGINGJ-BZSNNMDCSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


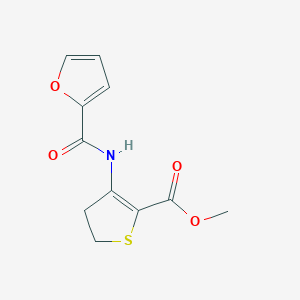
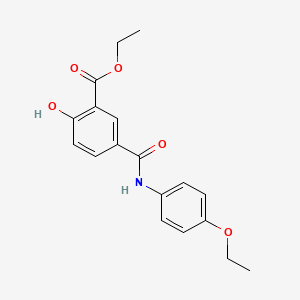
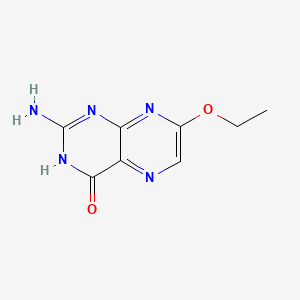
![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)
![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)
